Cas no 570418-52-9 (4-Chloro-N-morpholinobenzenesulfonamide)

4-Chloro-N-morpholinobenzenesulfonamide is a sulfonamide derivative featuring a morpholine substituent and a chloro-functionalized benzene ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The presence of both sulfonamide and morpholine moieties enhances its utility in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The chloro group further provides a reactive site for additional functionalization, broadening its applicability in targeted synthesis. Suitable for controlled laboratory use under standard safety protocols.
4-Chloro-N-morpholinobenzenesulfonamide structure
570418-52-9 structure
Product Name:4-Chloro-N-morpholinobenzenesulfonamide
CAS No:570418-52-9
MF:C10H13ClN2O3S
MW:276.739820241928
CID:1093502
PubChem ID:897000
Update Time:2025-11-03

4-Chloro-N-morpholinobenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-N-morpholinobenzenesulfonamide
    • 4-chloro-N-morpholin-4-ylbenzenesulfonamide
    • CS-0366729
    • STK441598
    • AKOS003237005
    • 570418-52-9
    • 4-Chloro-N-4-morpholinylbenzenesulfonamide
    • SCHEMBL17131916
    • A924361
    • CHEMBL5280800
    • 4-chloro-N-(morpholin-4-yl)benzenesulfonamide
    • BDBM50607967
    • 4-chloro-N-(morpholin-4-yl)benzene-1-sulfonamide
    • Inchi: 1S/C10H13ClN2O3S/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2
    • InChI Key: GWGKIRZQGGERHS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(NN1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 276.0335411g/mol
  • Monoisotopic Mass: 276.0335411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 67Ų

4-Chloro-N-morpholinobenzenesulfonamide Security Information

  • Storage Condition:Sealed in dry,2-8°C

4-Chloro-N-morpholinobenzenesulfonamide Pricemore >>

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Additional information on 4-Chloro-N-morpholinobenzenesulfonamide

Comprehensive Overview of 4-Chloro-N-morpholinobenzenesulfonamide (CAS No. 570418-52-9): Properties, Applications, and Industry Insights

4-Chloro-N-morpholinobenzenesulfonamide (CAS No. 570418-52-9) is a specialized sulfonamide derivative with a unique molecular structure combining a chlorophenyl group and a morpholine moiety. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. Its IUPAC name reflects its precise chemical architecture, while its molecular formula C10H13ClN2O3S highlights its moderate molecular weight (276.74 g/mol) and balanced lipophilicity.

Recent studies emphasize the compound's role in drug discovery pipelines, particularly in developing enzyme inhibitors targeting inflammatory pathways. Researchers are investigating its structure-activity relationship (SAR) to optimize binding affinity with biological targets. The morpholine ring contributes to enhanced water solubility, while the chlorosulfonamide group provides electrophilic reactivity – a combination addressing the industry's demand for balanced pharmacokinetic properties.

From a synthetic chemistry perspective, 570418-52-9 serves as a versatile building block for heterocyclic compounds. Its crystallinity (typically white to off-white powder) and melting point range (reported 148-152°C) make it suitable for high-purity applications. Analytical data from HPLC and LC-MS studies confirm its stability under standard laboratory conditions, though storage recommendations suggest desiccated environments below 25°C to prevent hydrolysis of the sulfonamide bond.

The agrochemical sector has explored derivatives of 4-Chloro-N-morpholinobenzenesulfonamide as potential plant growth regulators, with patent literature describing its utility in modifying cell membrane permeability. This aligns with growing interest in sustainable crop protection solutions, where modified sulfonamides may offer alternatives to traditional pesticide formulations.

Environmental fate studies indicate that 570418-52-9 undergoes photodegradation in aqueous systems with a half-life of approximately 72 hours under simulated sunlight. Its logP value (calculated 1.8) suggests moderate bioaccumulation potential, prompting ongoing research into green chemistry modifications to enhance biodegradability. These characteristics position the compound favorably within the EPA's Safer Choice framework for industrial chemicals.

Quality control protocols for 4-Chloro-N-morpholinobenzenesulfonamide typically involve NMR spectroscopy (characteristic peaks at 7.8 ppm for aromatic protons and 3.6 ppm for morpholine methylenes) and FTIR analysis (distinct S=O stretching at 1160 cm-1). Recent advancements in continuous flow chemistry have improved the compound's synthetic accessibility, with some manufacturers reporting >95% yields using microreactor technology.

Emerging applications include its use as a fluorescent probe precursor in diagnostic imaging, where the sulfonamide group facilitates bioconjugation with targeting molecules. This has sparked interest in theranostic applications, particularly in personalized medicine approaches for metabolic disorders. The compound's low cytotoxicity (IC50 >100 μM in standard cell lines) further supports these biomedical explorations.

From a commercial standpoint, 570418-52-9 remains a low-volume high-value chemical, with current pricing reflecting its GMP-grade manufacturing requirements. Supply chain analysts note increasing demand from contract research organizations (CROs) specializing in fragment-based drug design. The compound's REACH registration status and compliance with ICH Q7 guidelines ensure its suitability for global research applications.

Future research directions may explore the compound's potential in metal-organic frameworks (MOFs) for selective molecular recognition, leveraging both the morpholine's coordination capacity and the sulfonamide's hydrogen bonding potential. Such applications could revolutionize environmental remediation technologies and catalytic systems in fine chemical synthesis.

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